“2-Bromo-4-methoxybenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 23095-16-1 . It’s a versatile material extensively used in scientific research for its diverse applications.
Specific Scientific Field: Pharmaceutical Chemistry
Comprehensive and Detailed Summary of the Application: Sulfonamide derivatives of thiazolidin-4-ones are synthesized using 2-Bromo-4-methoxybenzene-1-sulfonyl chloride. These compounds have potential pharmacological properties.
Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an appropriate amine to form the sulfonamide derivative. This reaction is typically carried out in a suitable solvent under controlled temperature conditions.
Thorough Summary of the Results or Outcomes Obtained: The resulting sulfonamide derivatives of thiazolidin-4-ones can then be evaluated for their pharmacological properties. The exact results can vary depending on the specific derivatives synthesized and the assays used for evaluation.
Specific Scientific Field: Organic Chemistry
Comprehensive and Detailed Summary of the Application: This compound can be used in electrophilic aromatic substitution reactions. This is a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile.
Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an aromatic compound in the presence of a Lewis acid catalyst to form the substituted product.
Thorough Summary of the Results or Outcomes Obtained: The resulting product is a substituted aromatic compound.
Specific Scientific Field: Organic Synthesis
Comprehensive and Detailed Summary of the Application: This compound can be used in the synthesis of 1-bromo-3-heteroarylbenzene derivatives
Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an appropriate heteroaryl compound to form the bromo derivative.
Thorough Summary of the Results or Outcomes Obtained: The resulting bromo derivatives can then be further reacted or evaluated for their properties. .
Comprehensive and Detailed Summary of the Application: This compound can be used in Suzuki coupling reactions. This is a type of cross-coupling reaction, used to form carbon-carbon bonds.
Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with a boronic acid in the presence of a palladium catalyst to form the coupled product.
Thorough Summary of the Results or Outcomes Obtained: The resulting product is a biaryl compound.
Comprehensive and Detailed Summary of the Application: This compound can be used in Heck reactions. This is a type of carbon-carbon bond-forming reaction, used to form substituted alkenes.
Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an alkene in the presence of a palladium catalyst to form the substituted alkene.
Thorough Summary of the Results or Outcomes Obtained: The resulting product is a substituted alkene.
2-Bromo-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C₇H₆BrClO₃S and a molecular weight of approximately 285.54 g/mol. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a sulfonyl chloride functional group. It appears as a solid at room temperature and has a melting point range of 75-81 °C . The compound is classified as corrosive, posing significant hazards such as severe skin burns and eye damage upon contact .
Due to the presence of a sulfonyl chloride group, the compound is likely to be corrosive and can react with moisture to release hydrochloric acid fumes. It is also expected to be a skin irritant. Specific data on toxicity, flammability, and reactivity is not available in the scientific literature reviewed [, ].
The synthesis of 2-bromo-4-methoxybenzenesulfonyl chloride typically involves the following steps:
2-Bromo-4-methoxybenzenesulfonyl chloride finds applications in various fields:
Interaction studies involving 2-bromo-4-methoxybenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles. Research indicates that this compound can effectively react with amines and alcohols, forming stable products that may exhibit biological activity. Additionally, studies on its hydrolysis reaction provide insights into its stability and reactivity in aqueous environments .
Several compounds share structural features with 2-bromo-4-methoxybenzenesulfonyl chloride. Here are some similar compounds along with their unique characteristics:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4-Methoxybenzenesulfonyl chloride | Lacks bromine substituent | Used as a precursor for sulfonamide synthesis |
2-Bromo-4-nitrobenzenesulfonyl chloride | Contains a nitro group instead of methoxy | Exhibits different reactivity patterns due to nitro group |
3-Bromo-4-methoxybenzenesulfonyl chloride | Bromine at the meta position | Different regioselectivity in electrophilic aromatic substitution |
2-Chloro-4-methoxybenzenesulfonyl chloride | Chlorine instead of bromine | May have different reactivity profiles compared to brominated analogs |
The uniqueness of 2-bromo-4-methoxybenzenesulfonyl chloride lies in its specific combination of functional groups, which influences its reactivity and potential applications in organic synthesis and medicinal chemistry.
Corrosive;Irritant